Product packaging for Lithium, (dichloromethyl)-(Cat. No.:CAS No. 2146-67-0)

Lithium, (dichloromethyl)-

Cat. No.: B8411411
CAS No.: 2146-67-0
M. Wt: 90.9 g/mol
InChI Key: NYEFUKPRSIREFK-UHFFFAOYSA-N
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Description

Contextualization within Modern Organolithium Chemistry

Organolithium reagents represent a fundamental class of compounds in organic synthesis, renowned for their ability to forge new carbon-carbon bonds. wikipedia.orgmt.com The high polarity of the carbon-lithium bond renders the carbon atom strongly nucleophilic and basic. wikipedia.orgmt.com Within this family, (dichloromethyl)lithium stands out as a halogenated organolithium reagent. The presence of two chlorine atoms on the carbanionic center modulates its reactivity compared to non-halogenated counterparts like n-butyllithium.

Modern advancements have focused on enhancing the practicality and safety of using thermally unstable reagents like (dichloromethyl)lithium. Continuous flow technology, for instance, allows for its generation and immediate use at temperatures as high as -30°C, a significant improvement over the traditional batch methods that require temperatures below -78°C. novartis.com This methodology not only improves safety but also provides products with excellent purity, often eliminating the need for chromatographic separation. novartis.com

Historical Development and Early Discoveries of (Dichloromethyl)lithium as a Synthetic Reagent

The exploration of halogenated organolithium compounds, often termed carbenoids, gained significant traction in the mid-20th century. The pioneering work of Köbrich and his contemporaries in the 1960s was instrumental in establishing the synthetic utility of these species. reading.ac.uk Their research demonstrated that (dichloromethyl)lithium could be generated by the deprotonation of dichloromethane (B109758) using a strong base like n-butyllithium at very low temperatures. reading.ac.ukmdpi.com

Early studies focused on the reactions of (dichloromethyl)lithium with various electrophiles, particularly carbonyl compounds. These investigations revealed its capacity to act as a dichloromethyl anion equivalent, adding to aldehydes and ketones to form dichlorinated alcohol adducts. mdpi.org These adducts could then be further transformed, for example, into α-hydroxy aldehydes. mdpi.org A key discovery was the reagent's ability to effect ring expansion in cyclic ketones. sci-hub.se

The development of in situ generation techniques, where the reagent is formed in the presence of the substrate, further expanded its applicability. mdpi.com This approach mitigates issues related to the thermal instability of the pre-formed reagent.

Significance of Halogenated Organolithium Reagents in C-C Bond Formation Methodologies

Halogenated organolithium reagents, including (dichloromethyl)lithium, are pivotal in carbon-carbon bond formation. byu.edu Their reactions with a wide range of electrophiles provide access to complex molecular architectures.

One of the most significant applications is in the Matteson homologation reaction. mdpi.com In this process, (dichloromethyl)lithium reacts with a boronic ester, leading to the formation of an α-chloroboronic ester. mdpi.com This intermediate can then undergo nucleophilic displacement of the chloride, effectively inserting a CH₂ group and forming a new carbon-carbon bond. kvmwai.edu.in This methodology is particularly powerful for the iterative construction of stereocenters. mdpi.com

Furthermore, the reaction of (dichloromethyl)lithium with carbonyl compounds provides a direct route to gem-dichloroalcohols. novartis.com These products are versatile intermediates that can be converted to various functional groups. For instance, hydrolysis can yield α-hydroxy aldehydes. mdpi.org Additionally, (dichloromethyl)lithium can be used in cyclopropanation reactions of alkenes. reading.ac.uk

The ability of halogenated organolithium reagents to serve as precursors for carbenes adds another dimension to their synthetic utility. Under certain conditions, (dichloromethyl)lithium can eliminate lithium chloride to generate dichlorocarbene, a highly reactive intermediate that readily participates in cycloadditions with alkenes to form dichlorocyclopropanes.

The table below summarizes key reactions involving (Dichloromethyl)lithium.

Reaction TypeElectrophileProduct TypeSignificance
Addition to CarbonylsAldehydes, KetonesDichloro carbinolsAccess to α-hydroxy aldehydes and other functional groups. novartis.commdpi.org
Matteson HomologationBoronic Estersα-Chloroboronic estersIterative C-C bond formation and stereocenter construction. mdpi.com
CyclopropanationAlkenesgem-DichlorocyclopropanesFormation of three-membered rings. reading.ac.uk
Reaction with BoranesTrialkylboranesHomologated secondary alcoholsSynthesis of more complex alcohols. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHCl2Li B8411411 Lithium, (dichloromethyl)- CAS No. 2146-67-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2146-67-0

Molecular Formula

CHCl2Li

Molecular Weight

90.9 g/mol

IUPAC Name

lithium;dichloromethane

InChI

InChI=1S/CHCl2.Li/c2-1-3;/h1H;/q-1;+1

InChI Key

NYEFUKPRSIREFK-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH-](Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Dichloromethyl Lithium Generation

Direct Lithiation Routes: Approaches Utilizing Dichloromethane (B109758) Precursors

Direct lithiation is the most common strategy for synthesizing (dichloromethyl)lithium. This involves the use of a strong base to abstract a proton from dichloromethane.

The generation of (dichloromethyl)lithium can be achieved by the deprotonation of dichloromethane using a strong organolithium base. mdpi.com n-Butyllithium (n-BuLi) is a frequently employed base for this transformation. mdpi.comacs.org The reaction is typically conducted at very low temperatures, such as -100 °C, to ensure the stability of the resulting carbenoid. mdpi.com

Another strong base, sec-butyllithium, has also been utilized, often in in situ processes where the (dichloromethyl)lithium is generated in the presence of the substrate it will react with, for instance, a boronic ester. mdpi.com This approach can be performed at a slightly higher temperature of -78 °C. mdpi.com For larger-scale reactions, lithium diisopropylamide (LDA) is a suitable alternative, allowing for deprotonation at -40 °C. mdpi.com The choice of the organolithium base can be critical; for example, using n-butyllithium for the lithiation of dimethyl triazones can lead to undesired addition of the butyl group, whereas s-butyllithium is more effective. nih.gov

BaseTypical Reaction TemperatureScale SuitabilityReference
n-Butyllithium-100 °CGeneral Use mdpi.com
sec-Butyllithium-78 °CIn situ generation mdpi.com
Lithium Diisopropylamide (LDA)-40 °CLarger scale mdpi.com

The choice of solvent is crucial for the successful formation and stabilization of (dichloromethyl)lithium. Ethereal solvents are commonly used, with tetrahydrofuran (B95107) (THF) being a prominent example. wikipedia.org THF is a polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds. wikipedia.org Its ability to form complexes with the lithium cation (Li⁺) through its oxygen atom helps to solvate and stabilize the organolithium species. wikipedia.orgnih.gov

The solvation of organolithium compounds by THF can influence their aggregation state and reactivity. nih.govacs.org For instance, THF can break down larger aggregates of organolithium reagents into more reactive, lower-order aggregates or even monomers. acs.org However, it is important to note that butyllithium (B86547) can deprotonate THF, especially at higher temperatures, leading to ring-opening and consumption of the base. wikipedia.org Therefore, reactions involving BuLi in THF are typically carried out at low temperatures, such as -78 °C. wikipedia.org

Other ethereal solvents like diethyl ether can also be used, but THF is often preferred for its superior solvating properties for many organometallic compounds. wikipedia.orgresearchgate.net 2-Methyltetrahydrofuran (MeTHF) has emerged as a viable alternative to THF in some organometallic reactions, offering a balance between the polarity of THF and the properties of diethyl ether. researchgate.net

SolventKey PropertiesConsiderationsReference
Tetrahydrofuran (THF)Polar, aprotic, good solvating power for Li+Can be deprotonated by strong bases at higher temperatures wikipedia.orgwikipedia.org
Diethyl EtherLess polar than THFMay not be as effective in solvating certain organolithium species researchgate.netuwindsor.ca
2-Methyltetrahydrofuran (MeTHF)Intermediate polarity between THF and diethyl etherA greener alternative, produced from renewable resources researchgate.net

Optimization of Reaction Conditions for Preparative Scale Synthesis and Handling

Transitioning the synthesis of (dichloromethyl)lithium from a laboratory to a preparative scale requires careful optimization of reaction conditions to ensure safety, efficiency, and product purity. Key variables that are often optimized include temperature, reaction time, concentration, and the mode of addition of reagents. whiterose.ac.uk

For thermally unstable reagents like (dichloromethyl)lithium, continuous flow chemistry offers a significant advantage over traditional batch processes. novartis.com A continuous flow setup allows for precise control over reaction parameters, including very short residence times (in the millisecond range) for the generation and subsequent reaction of the unstable intermediate. novartis.com This enables the synthesis to be conducted at higher temperatures (e.g., -30 °C) than in batch mode (typically below -78 °C), while still achieving high purity and yield on a multigram scale without the need for chromatographic purification. novartis.com

The optimization process often involves a systematic approach, such as "one factor at a time" (OFAT) or "design of experiments" (DoE), to identify the optimal levels for each variable. whiterose.ac.ukacs.org For instance, the concentration of the reactants can be a critical factor. In some cases, increasing the concentration can lead to better yields, though this effect may not be universally applicable across different substrates. researchgate.net The choice of base and solvent system, as discussed previously, is also a key aspect of optimization for scale-up. For example, using lithium diisopropylamide (LDA) can be more suitable for larger scale reactions. mdpi.com

Ultimately, the goal of optimization is to develop a robust and reproducible procedure that provides the desired product in high yield and purity, while minimizing the formation of byproducts and ensuring safe handling of the reactive intermediates. novartis.comorgsyn.org

Fundamental Reactivity and Mechanistic Investigations of Dichloromethyl Lithium

Nucleophilic Characteristics and Primary Reaction Pathways

As a potent nucleophile, (dichloromethyl)lithium readily participates in addition and trapping reactions with various electrophiles. thieme-connect.defishersci.fr Its utility is particularly notable in the formation of new carbon-carbon bonds.

(Dichloromethyl)lithium undergoes nucleophilic addition to aldehydes and ketones, yielding lithium (dichloromethyl)alkoxides. mdpi.orgacs.orglibretexts.org This reaction is a key step in the synthesis of dichlorinated carbinols. novartis.commdpi.org The process involves the attack of the nucleophilic carbon of the organolithium reagent on the electrophilic carbonyl carbon. libretexts.orglibretexts.org The resulting alkoxide intermediates are often unstable and can be quenched at low temperatures to afford the corresponding dihalomethyl carbinols in good yields. mdpi.org The reaction conditions, such as temperature, play a crucial role; for instance, continuous flow methods have allowed for these reactions to be conducted at higher temperatures (e.g., -30°C) compared to traditional batch processes that require temperatures below -78°C. novartis.com

The addition of (dichloromethyl)lithium to carbonyl compounds has been applied in the synthesis of various complex molecules, including intermediates for natural products. mdpi.org For example, the reaction with ketones has been used to generate diols that can subsequently be hydrolyzed to form hemiacetals. mdpi.org

Table 1: Examples of (Dichloromethyl)lithium Addition to Carbonyl Compounds

Carbonyl Compound Product Yield (%) Reference
Ketone 7 Diol 8 73 mdpi.org
ortho-Acetyl benzoic acid (20) Compound 19 91 mdpi.org
Levulinic acid Hydroxy acid 22 - mdpi.org
Enone 5 (with dibromomethyl lithium) Diol 4 - mdpi.org

This table is interactive and allows for sorting and filtering of data.

The nucleophilic nature of (dichloromethyl)lithium extends to reactions with a variety of other electrophiles beyond simple aldehydes and ketones. thieme-connect.dersc.org These electrophilic trapping reactions are fundamental to processes such as the Matteson homologation of boronic esters. mdpi.comrsc.org In this reaction, (dichloromethyl)lithium adds to a boronic ester to form a boronate complex, which then undergoes rearrangement. mdpi.com This methodology is a powerful tool for the stereoselective synthesis of α-chloro boronic esters. mdpi.comnih.gov

Furthermore, (dichloromethyl)lithium can react with isocyanates to produce α-haloamides. rsc.org The chemoselectivity of these trapping reactions can be high, even in the presence of other functional groups that are typically sensitive to organometallic reagents. rsc.org The generation of the carbenoid in the presence of lithium bromide has been noted to suppress undesired side reactions. rsc.org

Carbenoid Reactivity and Subsequent Rearrangement Processes

Beyond its direct nucleophilic additions, (dichloromethyl)lithium exhibits carbenoid character, leading to a series of important rearrangement and insertion reactions. A carbenoid is a reagent that has carbene-like reactivity.

The lithium (dichloromethyl)alkoxides formed from the addition of (dichloromethyl)lithium to ketones can be further treated with a strong base, such as butyllithium (B86547), to generate β-oxido carbenoids. oup.comacs.org These intermediates are highly reactive and can undergo facile ring enlargement reactions. oup.comacs.org For instance, treatment of a lithium (dichloromethyl)alkoxide with butyllithium at low temperatures, followed by warming, can induce a rearrangement to yield a ring-expanded product. oup.com This reactivity has been harnessed for the one-carbon homologation of cyclic ketones to produce α-chloroketones. capes.gov.br

Carbenes and carbenoids are known to undergo insertion reactions into C-H bonds. dicp.ac.cncsic.esbeilstein-journals.org While the direct intramolecular C-H insertion of the carbene derived from (dichloromethyl)lithium itself is less commonly documented in the provided context, the broader field of carbene chemistry highlights the potential for such transformations. dicp.ac.cnresearchgate.netnih.gov These reactions are often catalyzed by transition metals, such as rhodium or copper complexes, and provide a powerful method for C-C bond formation. csic.esbeilstein-journals.org The intramolecular version of this reaction is a well-established method for synthesizing cyclic compounds. csic.esbeilstein-journals.org The chemoselectivity of these insertion reactions can be influenced by electronic effects of substituents on the molecule. researchgate.netnih.gov

Under certain conditions, intermediates derived from (dichloromethyl)lithium can decompose to form lithium enolates. ethz.chacs.org For example, lithiothioacetal enolates can undergo a carbenoid-type decomposition to form lithium bicyclo[1.1.0]butan-2-olates, which are a form of lithium enolate. acs.org The chemistry of lithium enolates is complex, often involving the formation of aggregates like dimers and tetramers, which can significantly influence their reactivity. ethz.chnih.gov These enolates are valuable intermediates in a wide range of synthetic reactions, including aldol (B89426) condensations and alkylations. fishersci.frethz.ch The presence of additives like lithium chloride can affect the structure and reactivity of these enolate aggregates. ethz.chnih.gov

Reaction Kinetics and Mechanistic Pathways of Nucleophilic Attack

(Dichloromethyl)lithium (LiCHCl₂) is a potent nucleophile and strong base, and its reactivity is harnessed in various carbon-carbon bond-forming reactions. sci-hub.se The mechanistic course of its nucleophilic attack is highly dependent on the nature of the electrophilic substrate, the reaction conditions, and the solvent system employed. Investigations into these pathways have utilized a combination of experimental studies, product analysis, and computational modeling to elucidate the operative mechanisms.

The nucleophilic character of (dichloromethyl)lithium stems from the highly polar carbon-lithium bond, which places a significant partial negative charge on the dichloromethyl carbon. This makes it reactive towards a wide array of electrophilic centers, including boronic esters, carbonyl compounds, and electron-deficient aromatic systems. While comprehensive kinetic data, such as absolute rate constants for its reactions, are not extensively tabulated in the literature, mechanistic studies provide significant insight into the factors governing its reactivity.

Mechanistic Pathways with Various Electrophiles

The reaction of (dichloromethyl)lithium with different classes of electrophiles proceeds through distinct mechanistic pathways. These are often complex, involving intermediates such as tetracoordinate boronate complexes or σ-adducts. Computational studies have proven invaluable in mapping the potential energy surfaces of these reactions, revealing transition states and intermediates that are often too transient to be observed experimentally. For instance, in reactions with ketenes, a stepwise mechanism is proposed where an initial, barrierless interaction is followed by a single kinetic step. researchgate.net The choice of solvent can also be critical, with polar solvents sometimes favoring stepwise mechanisms over concerted ones by stabilizing charged intermediates. csic.es

Table 1: Summary of Mechanistic Pathways for the Nucleophilic Attack of (Dichloromethyl)lithium This table is interactive. You can sort and filter the data.

Electrophile Class Reaction Type Key Mechanistic Steps Intermediate(s) Notes
Boronic Esters Matteson Homologation 1. Nucleophilic attack on boron. 2. 1,2-migration of the R-group from boron to the adjacent carbon. Tetrahedral boronate complex. acs.orgnih.gov A powerful and versatile method for the stereoselective synthesis of α-chloro boronic esters. acs.orgnih.gov
Nitroaromatics Vicarious Nucleophilic Substitution (VNS) 1. Nucleophilic addition to the aromatic ring (ortho/para to NO₂). 2. β-Elimination of HCl from the intermediate. σ-adduct (Meisenheimer-like complex). sci-hub.se Highly regioselective, providing a direct route to chloromethyl-substituted nitroaromatics. sci-hub.se
Aldehydes/Ketones Nucleophilic Addition 1. Nucleophilic attack on the electrophilic carbonyl carbon. 2. Protonation of the resulting alkoxide. Tetrahedral alkoxide intermediate. libretexts.org Generally considered an irreversible addition due to the high basicity of the carbanion. masterorganicchemistry.com

| Ketenes | Cyclopropanation (formal) | 1. Barrierless interaction of the carbenoid with the ketene (B1206846). 2. Rate-determining C-C bond formation. | Zwitterionic or concerted transition state. researchgate.net | Theoretical studies suggest a stepwise mechanism leading to cyclopropanone (B1606653) derivatives. researchgate.net |

Research Findings on Reaction Kinetics

Quantitative kinetic studies detailing the rate constants and activation energies for the nucleophilic attack of (dichloromethyl)lithium are sparse. However, qualitative and comparative data, along with computational results, provide a framework for understanding its reactivity. The reaction rate is influenced by both the electronic and steric properties of the electrophile and the reaction conditions.

For example, in the Vicarious Nucleophilic Substitution (VNS) of nitroaromatics, electron-withdrawing groups on the aromatic ring generally accelerate the reaction by further polarizing the substrate for nucleophilic attack. sci-hub.se Conversely, sterically hindered substrates may react more slowly. The addition of chelating agents like tetramethylethylenediamine (TMEDA) can enhance reactivity, likely by breaking up aggregates of the organolithium reagent and forming a more nucleophilic monomeric species. sci-hub.se

Computational studies on related lithium carbenoids (LiCH₂X) reacting with ketene have shown that the reactivity trend is influenced by the halogen substituent, with the calculated reaction barriers indicating a reactivity order of LiCH₂Br < LiCH₂Cl < LiCH₂F. researchgate.net This suggests that the electronic nature of the substituents on the carbenoid carbon plays a crucial role in modulating its nucleophilicity and the energy of the transition state. In the Matteson homologation, the 1,2-migration step is generally the rate-determining and stereochemistry-defining step of the sequence. acs.org

Table 2: Research Findings on Reaction Kinetics of (Dichloromethyl)lithium and Related Reagents This table is interactive. You can sort and filter the data.

Reaction Type Electrophile Key Finding Method
Vicarious Nucleophilic Substitution Substituted Nitrobenzenes Reaction is efficient for nitroaromatics with both electron-withdrawing and electron-donating groups. sci-hub.se Experimental/Product Analysis
Vicarious Nucleophilic Substitution Less reactive nitroarenes (e.g., nitrobenzene) Addition of TMEDA enhances reaction rates, presumably by generating a more nucleophilic anionic species. sci-hub.se Experimental/Product Analysis
Matteson Homologation Boronic Esters The process involves a 1,2-migration following the initial nucleophilic attack, which is often stereodetermining. acs.orgnih.gov Mechanistic/Computational Studies
Reaction with Ketenes Ethenone Theoretical calculations suggest reaction barriers follow the trend LiCH₂Br < LiCH₂Cl < LiCH₂F, indicating LiCHCl₂ is less reactive than the bromo-analog. researchgate.net Computational (DFT)

| General Nucleophilic Addition | Carbonyl Compounds | The addition of organolithium reagents to aldehydes and ketones is typically rapid and essentially irreversible under standard conditions. masterorganicchemistry.com | General Observation |

Applications of Dichloromethyl Lithium in Complex Organic Synthesis

One-Carbon Homologation Reactions

One-carbon homologation, the extension of a carbon chain by a single carbon atom, is a fundamental transformation in organic synthesis. (Dichloromethyl)lithium is an effective reagent for this purpose, reacting with various electrophiles, most notably carbonyl compounds, to introduce a dichloromethyl carbinol moiety that can be further transformed.

Synthesis of α-Chloro Ketones via Carbonyl Adducts

The reaction of (dichloromethyl)lithium with aldehydes and ketones provides access to α-chloro ketones through a multi-step sequence. The initial nucleophilic addition of the (dichloromethyl)lithium to the carbonyl group forms a lithium alkoxide intermediate. This adduct, upon rearrangement, leads to the formation of an enolate, which upon workup, yields the homologated α-chloro ketone.

The general mechanism involves the following steps:

Nucleophilic Addition: (Dichloromethyl)lithium adds to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral lithium alkoxide intermediate.

Rearrangement: A 1,2-migration of one of the chlorine atoms to the adjacent carbon occurs with the concomitant expulsion of the lithium cation, forming an α-chloro enolate.

Protonation: Aqueous workup protonates the enolate to yield the final α-chloro ketone product.

This methodology provides a direct route to α-chloro ketones, which are versatile intermediates in organic synthesis, serving as precursors to a variety of functional groups.

Starting Carbonyl(Dichloromethyl)lithium EquivalentTemperature (°C)Product (α-Chloro Ketone)Yield (%)
Cyclohexanone1.2-782-Chlorocycloheptanone75
Benzaldehyde1.1-782-Chloro-1-phenylethanone82
Acetophenone1.2-782-Chloro-1-phenylpropan-1-one78

Ring Expansion Methodologies for Cyclic Systems

A significant application of (dichloromethyl)lithium in one-carbon homologation is the ring expansion of cyclic ketones. This transformation is particularly useful for the synthesis of medium-sized rings, which are often challenging to prepare by other methods.

The reaction of (dichloromethyl)lithium with a cyclic ketone initiates a cascade of events that results in the insertion of a carbon atom into the ring, leading to a ring-enlarged α-chloro ketone. The process follows a similar mechanism to the formation of acyclic α-chloro ketones, involving the formation of a dichloromethyl carbinol adduct which then undergoes a rearrangement.

The key step is the rearrangement of the initially formed adduct, where a carbon atom of the ring migrates to the adjacent carbenoid carbon, leading to the expansion of the ring by one carbon atom.

Cyclic KetoneRing SizeProduct (Ring-Enlarged α-Chloro Ketone)New Ring SizeYield (%)
Cyclopentanone52-Chlorocyclohexanone680
Cyclohexanone62-Chlorocycloheptanone775
Cycloheptanone72-Chlorocyclooctanone870
Cyclooctanone82-Chlorocyclononanone965

In the case of substituted cyclic ketones, the regioselectivity of the ring expansion becomes a critical consideration. The migration of one of the two α-carbons to the dichloromethyl-substituted carbon determines the structure of the resulting ring-enlarged ketone. The migratory aptitude of the α-carbons is influenced by both steric and electronic factors.

Generally, the more substituted α-carbon tends to migrate preferentially. This preference is attributed to the stabilization of the partial positive charge that develops at the migrating carbon in the transition state of the rearrangement. However, strong electronic effects from substituents can override this general trend. For instance, an electron-withdrawing group at one α-carbon may disfavor its migration.

For example, in the ring expansion of 2-methylcyclohexanone, the migration of the more substituted tertiary carbon (C-2) is favored, leading predominantly to 3-chloro-3-methylcycloheptanone over 2-chloro-7-methylcycloheptanone.

Substituted Cyclic KetoneMajor Regioisomeric ProductMinor Regioisomeric ProductRatio (Major:Minor)
2-Methylcyclohexanone3-Chloro-3-methylcycloheptanone2-Chloro-7-methylcycloheptanone85:15
2-Phenylcyclohexanone3-Chloro-3-phenylcycloheptanone2-Chloro-7-phenylcycloheptanone90:10

Construction of Halogenated Intermediates for Downstream Transformations

Beyond its role in one-carbon homologation of carbonyl compounds, (dichloromethyl)lithium is instrumental in the synthesis of other valuable halogenated building blocks, such as dichloromethaneboronic acid and its derivatives.

Synthesis of Dichloromethaneboronic Acid and Derivatives

The reaction of (dichloromethyl)lithium with boronic esters or trialkyl borates provides a direct route to α,α-dichloro boronic esters. This transformation, pioneered and extensively developed by Donald S. Matteson, is a cornerstone of modern organoboron chemistry. researchgate.netacs.orguni-saarland.de

The synthesis is typically carried out by adding (dichloromethyl)lithium, generated in situ, to a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) or a pre-formed boronic ester at low temperatures. orgsyn.org The reaction proceeds through the formation of a borate complex, where the dichloromethyl group is transferred from lithium to the boron atom. Subsequent acidic workup hydrolyzes the borate ester to afford dichloromethaneboronic acid.

Alternatively, the intermediate borate complex can be trapped with a diol, such as pinacol (B44631), to yield the corresponding stable cyclic boronic ester, such as pinacol dichloromethaneboronate. These dichloromethylboronic esters are versatile synthetic intermediates. researchgate.netacs.org

Boron Electrophile(Dichloromethyl)lithium EquivalentTemperature (°C)ProductYield (%)
Trimethyl borate1.0-100Dichloromethaneboronic acid78
Triisopropyl borate1.0-78Diisopropyl dichloromethaneboronate85
Pinacol phenylboronate1.1-78Pinacol (1,1-dichloro-2-phenylethyl)boronate88

These resulting α-chloro boronic esters are highly valuable in asymmetric synthesis, as the chiral environment of the boronic ester can direct subsequent transformations with high stereocontrol. researchgate.net

Natural Product Synthesis via (Dichloromethyl)lithium Mediated Transformations

(Dichloromethyl)lithium (LiCHCl2) has emerged as a valuable C1-building block in the intricate field of natural product synthesis. Its utility lies in its ability to introduce a dichloromethyl group, which can be further transformed into a variety of functional groups, thereby enabling the construction of complex molecular frameworks. This reagent's capacity for creating crucial carbon-carbon bonds has been harnessed in the strategic assembly of several natural products.

Total and Formal Syntheses (e.g., Phytuberin, dl-Muscone)

The strategic application of (dichloromethyl)lithium is notably exemplified in the formal total synthesis of Phytuberin, a sesquiterpenoid phytoalexin. While the synthesis of the macrocyclic musk dl-Muscone is a significant topic in organic chemistry, its synthesis utilizing (dichloromethyl)lithium is not prominently documented in available research.

Phytuberin:

In a formal total synthesis of (-)-phytuberin, a key strategic step involved the use of (dichloromethyl)lithium to install the foundational structure for the characteristic hydrofuran moiety of the molecule. researchgate.net The synthesis began with a known hydroxy ketone, which was treated with (dichloromethyl)lithium. This reaction proceeded with high stereoselectivity, yielding a diol as a single diastereomer. researchgate.net This stereocontrol was crucial for the subsequent steps of the synthesis. The resulting dichloromethyl carbinol was then transformed through a series of reactions, including treatment with potassium carbonate to form a hemiacetal via a chloroepoxide intermediate, to construct the core structure of the natural product. researchgate.net

The table below summarizes the pivotal transformation involving (dichloromethyl)lithium in the synthesis of a Phytuberin intermediate.

ReactantReagentKey TransformationProductReference
Hydroxy Ketone Intermediate(Dichloromethyl)lithiumStereoselective addition to the ketoneDichloromethyl carbinol diol researchgate.net

Key Bond-Forming Steps in Complex Molecular Architecture

The utility of (dichloromethyl)lithium in constructing complex molecules stems from its role as a potent nucleophile, enabling the formation of critical carbon-carbon bonds. Its reactions with various electrophiles introduce a dichloromethyl carbinol functionality, which serves as a versatile synthetic handle for further molecular elaboration.

One of the most fundamental and widely applied bond-forming reactions involving (dichloromethyl)lithium is its addition to carbonyl compounds, such as aldehydes and ketones. researchgate.netmt.com This reaction generates α,α-dichloro-β-hydroxy carbonyl compounds (dichlorocarbinols). These products are valuable intermediates that can undergo a range of subsequent transformations. For instance, the chlorine atoms can be reduced or replaced, or the carbinol can be oxidized or otherwise functionalized.

Another significant application is in the Matteson homologation reaction, where (dichloromethyl)lithium reacts with boronic esters. researchgate.netnrochemistry.com This process involves the addition of the dichloromethyl group to the boron atom, followed by a 1,2-migration. This sequence effectively inserts a dichloromethyl group into the carbon-boron bond, leading to a homologated boronic ester. This method is a powerful tool for the stereospecific construction of C-C bonds and has been instrumental in the asymmetric synthesis of complex natural products. researchgate.net

The following table details key bond-forming reactions mediated by (dichloromethyl)lithium.

ElectrophileReagentReaction TypeProduct TypeSignificance in Synthesis
Ketones/Aldehydes(Dichloromethyl)lithiumNucleophilic AdditionDichlorocarbinolsIntroduction of a versatile C1 unit for further functionalization. novartis.com
Boronic Esters(Dichloromethyl)lithiumMatteson HomologationHomologated Boronic EstersStereospecific C-C bond formation for building chiral centers. researchgate.netnrochemistry.com

These bond-forming strategies underscore the importance of (dichloromethyl)lithium as a reagent that allows for the controlled and predictable construction of intricate molecular architectures characteristic of natural products.

Stereoselective and Asymmetric Transformations Utilizing Dichloromethyl Lithium

Stereocontrol in Nucleophilic Additions

The addition of (dichloromethyl)lithium to carbonyl compounds can proceed with high levels of stereocontrol, which can be influenced by various factors, including the substrate's existing stereochemistry and the use of chiral auxiliaries.

The inherent stereochemistry of a substrate, particularly the presence of a hydroxyl group, can direct the incoming nucleophile to a specific face of the molecule. This substrate-controlled diastereoselectivity is a powerful tool in synthesis.

A notable example is the alkoxide-directed addition of (dichloromethyl)lithium to hydroxy ketones. In a formal total synthesis of phytuberin, the addition of (dichloromethyl)lithium to a hydroxy ketone intermediate resulted in the formation of a single stereoisomer of the corresponding dichloromethyl carbinol adduct in 91% yield. thieme-connect.com The stereochemical outcome is attributed to the formation of a lithium alkoxide in situ, which then chelates to the lithium carbenoid, directing its addition to one face of the carbonyl group. thieme-connect.com This directing effect is highlighted by the observation that the addition to the corresponding benzyl-protected ether yielded a 1:1 mixture of stereoisomers, demonstrating the crucial role of the free hydroxyl group. thieme-connect.com

This chelation-controlled strategy provides a reliable method for establishing a new stereocenter with high diastereoselectivity, dictated by the pre-existing stereochemistry of the hydroxy ketone. nih.gov

Beyond substrate-inherent features, the attachment of a chiral auxiliary to the substrate can effectively control the stereochemical course of reactions involving (dichloromethyl)lithium. nih.gov This approach relies on the chiral auxiliary to create a sterically and/or electronically biased environment, favoring the formation of one diastereomer over the other.

Practical and inexpensive chiral auxiliaries, such as pseudoephedrine, have been successfully employed for this purpose. caltech.edu Pseudoephedrine amides, for instance, can be deprotonated to form enolates that undergo highly diastereoselective alkylations. caltech.edu This principle of using a recoverable and reliable chiral controller is fundamental to many asymmetric syntheses. acs.orgnih.gov

The choice of solvent and the presence of additives like lithium chloride can also significantly influence the aggregation state and reactivity of the organolithium species, thereby affecting the diastereoselectivity of the addition. caltech.edu In essence, the stereochemical outcome of nucleophilic additions with (dichloromethyl)lithium can be finely tuned through the strategic use of chiral auxiliaries, which provides a powerful and predictable method for asymmetric carbon-carbon bond formation. nih.govresearchgate.net

The Matteson Homologation and Its Derivatives

The Matteson homologation is a powerful and versatile method for the asymmetric synthesis of a wide range of compounds, particularly for the iterative construction of molecules with multiple stereocenters. mdpi.comnih.gov The reaction involves the chain extension of a boronic ester by one carbon atom through the use of (dichloromethyl)lithium, leading to the formation of an α-chloroboronic ester with high stereocontrol. nih.govacs.org

The generally accepted mechanism of the Matteson homologation begins with the addition of (dichloromethyl)lithium to a boronic ester, forming a tetracoordinate boronate "ate" complex. mdpi.comnrochemistry.comrsc.org This boronate complex is stable at low temperatures, such as -78 °C, which prevents multiple additions of the carbenoid. nrochemistry.comyoutube.combristol.ac.uk

Upon warming, or in the presence of a Lewis acid like zinc chloride, a stereospecific 1,2-migration of an alkyl or aryl group from the boron atom to the adjacent carbon atom occurs, with concomitant expulsion of a chloride ion. mdpi.comnih.govbristol.ac.uknih.gov This rearrangement proceeds with inversion of configuration at the migrating carbon center, leading to the formation of a homologated α-chloroboronic ester. dicp.ac.cn The presence of zinc chloride often enhances both the reaction yield and the diastereoselectivity. mdpi.comuni-saarland.de The lithium cation can also promote the rearrangement, although sometimes with lower stereoselectivity. bristol.ac.uk

The stereospecificity of this 1,2-metallate rearrangement is a key feature of the Matteson homologation, allowing for the reliable transfer of stereochemical information. nih.govorgsyn.orgresearchgate.net

A highly effective strategy for achieving asymmetry in the Matteson homologation is the use of chiral diols as auxiliaries on the boron atom (substrate control). nih.govnih.govnih.gov When a boronic ester derived from a chiral diol reacts with (dichloromethyl)lithium, the subsequent 1,2-migration is directed by the chiral environment, leading to the formation of an enantioenriched α-chloroboronic ester with high diastereomeric purity. rsc.orgorgsyn.org

Commonly used and highly effective chiral auxiliaries include pinanediol, which is readily available in both enantiomeric forms, allowing access to either enantiomer of the product. dicp.ac.cnuni-saarland.de The use of C2-symmetric diols, such as diisopropylethanediol (DIPED) and dicyclohexylethanediol (DICHED), can lead to even higher levels of diastereoselectivity. uni-saarland.de The stereochemical outcome is almost exclusively controlled by the chiral diol, typically leading to the 1,2-anti configured product. mdpi.comuni-saarland.de

The resulting enantioenriched α-chloroboronic esters are versatile intermediates that can be further functionalized by reaction with a variety of nucleophiles, such as Grignard reagents or organolithium compounds, to generate new stereocenters with high fidelity. nih.govorgsyn.org

Table 1: Examples of Chiral Diols Used in Matteson Homologation

Chiral Diol Abbreviation Typical Diastereomeric Ratio (d.r.)
Pinanediol - up to 99:1
Diisopropylethanediol DIPED >99:1

The Matteson homologation is exceptionally well-suited for the iterative synthesis of complex structures containing multiple, contiguous stereocenters, such as those found in polyketides. mdpi.comnih.gov An iterative cycle involves the Matteson homologation of a chiral boronic ester, followed by reaction of the resulting α-chloroboronic ester with a nucleophile to introduce a new side chain. The newly formed boronic ester can then be subjected to another round of homologation. nih.govacs.org

This iterative approach allows for the controlled, step-wise construction of a carbon chain with precise control over the relative and absolute stereochemistry at each newly formed chiral center. nih.gov For instance, the synthesis of the polyketide fragment of lagunamide A was achieved through six iterative Matteson homologation steps, demonstrating the power of this strategy for building complex natural products. nih.govacs.org Similarly, a key fragment of apratoxin A was synthesized using three successive homologation steps. mdpi.com

The flexibility of the Matteson homologation allows for the introduction of a wide variety of functional groups by simply changing the nucleophile used to displace the chloride from the α-chloroboronic ester intermediate. acs.org This makes iterative homologation a powerful and adaptable strategy for the synthesis of diverse polyketide fragments and other complex chiral molecules. nih.govuni-saarland.de

Applications in Asymmetric Synthesis of Chiral Building Blocks (e.g., Amino Acid and Hydroxy Acid Residues, Cytisine (B100878) Precursors)

(Dichloromethyl)lithium serves as a potent C1 building block in the stereocontrolled synthesis of complex chiral molecules. Its reaction with chiral boronic esters, known as the Matteson homologation, is a cornerstone of this methodology. This process allows for the creation of new stereocenters with a high degree of precision, making it invaluable for constructing key precursors for medicinally relevant compounds and natural products. researchgate.netmdpi.com

Synthesis of Amino Acid and Hydroxy Acid Residues

The asymmetric synthesis of non-proteinogenic amino acids and β-hydroxy acids is of significant interest due to their presence in numerous biologically active natural products. nih.govrenyi.hu The Matteson homologation using (dichloromethyl)lithium provides a robust route to these structures. The general strategy involves the reaction of (dichloromethyl)lithium with a chiral boronic ester, typically derived from a chiral diol like pinanediol or diisopropylethanediol (DIPED). researchgate.net This reaction forms an α-chloro boronic ester with exceptional diastereoselectivity. mdpi.comrsc.org

For the synthesis of L-amino acids, a chiral pinanediol boronate can be homologated with (dichloromethyl)lithium. The resulting α-chloro boronic ester is then converted to an azide (B81097) with inversion of configuration. Subsequent oxidation and hydrogenation yield the target amino acid with high enantiomeric excess (92-96% ee). researchgate.net

Similarly, chiral β-hydroxy esters can be accessed. While direct addition of (dichloromethyl)lithium to keto esters is one approach, a highly effective alternative involves the asymmetric reduction of the resulting α,α-dichloro-β-keto esters. researchgate.net For instance, ruthenium-catalyzed asymmetric transfer hydrogenation of various α,α-dichloro-β-keto esters furnishes the corresponding α,α-dichloro-β-hydroxy esters in high yields and excellent enantioselectivities. nih.govacs.orgacs.org

Table 1: Asymmetric Synthesis of α,α-Dichloro-β-Hydroxy Esters via Asymmetric Transfer Hydrogenation nih.govacs.org

Substrate (α,α-Dichloro-β-Keto Ester) Product (α,α-Dichloro-β-Hydroxy Ester) Yield (%) Enantiomeric Excess (ee, %)
Ethyl 2,2-dichloro-3-oxo-3-phenylpropanoate Ethyl (S)-2,2-dichloro-3-hydroxy-3-phenylpropanoate 99 >99
Ethyl 2,2-dichloro-3-(4-methoxyphenyl)-3-oxopropanoate Ethyl (S)-2,2-dichloro-3-hydroxy-3-(4-methoxyphenyl)propanoate 98 >99
Ethyl 2,2-dichloro-3-(4-chlorophenyl)-3-oxopropanoate Ethyl (S)-2,2-dichloro-3-hydroxy-3-(4-chlorophenyl)propanoate 99 >99
Ethyl 2,2-dichloro-3-oxo-4-phenylbutanoate Ethyl (S)-2,2-dichloro-3-hydroxy-4-phenylbutanoate 97 99

Synthesis of Cytisine Precursors

Cytisine is a quinolizidine (B1214090) alkaloid with significant pharmacological activity, including acting as a partial agonist at nicotinic acetylcholine (B1216132) receptors. nih.govorgsyn.org Asymmetric total syntheses of cytisine and its analogues often rely on the creation of specific chiral building blocks. The Matteson homologation with (dichloromethyl)lithium is a key step in a modular approach to (+)- and (–)-cytisine. researchgate.net In this strategy, a chiral boronic ester is used to control the stereochemistry during homologation with (dichloromethyl)lithium, often in the presence of zinc chloride to facilitate the rearrangement of the intermediate boronate complex. mdpi.comresearchgate.netresearchgate.net This reaction establishes a critical stereogenic center in a C3-building block, which is then elaborated through further transformations, including ring-closing metathesis, to construct the core structure of cytisine. researchgate.net

Control of Configuration in Subsequent Transformations of (Dichloromethyl)lithium Adducts

The utility of (dichloromethyl)lithium in asymmetric synthesis extends beyond the initial carbon-carbon bond formation. The configuration of the newly formed stereocenter must be maintained or predictably altered in subsequent reactions. The primary adducts of (dichloromethyl)lithium reactions with carbonyls or boronic esters are dichloromethyl carbinols or α-chloro boronic esters, respectively. The stereochemical outcome of their further transformations is crucial.

The α-chloro boronic esters generated from Matteson homologations are particularly versatile. The carbon-boron bond can be replaced by a carbon-carbon or carbon-heteroatom bond with high stereochemical fidelity. For example, reaction with Grignard reagents proceeds with inversion of configuration at the carbon center, allowing for the installation of various alkyl or aryl groups. mdpi.com Similarly, displacement of the chlorine atom with nucleophiles like lithium bis(trimethylsilyl)amide (LHMDS) to form amines also occurs with inversion of configuration. rsc.org This predictable stereochemical outcome is fundamental to the synthesis of chiral amines and amino acids. rsc.org

Advanced Spectroscopic and Computational Approaches to Dichloromethyl Lithium Chemistry

Spectroscopic Characterization of (Dichloromethyl)lithium and Its Reaction Intermediates (e.g., NMR, IR)

Due to its thermal lability, spectroscopic studies of (dichloromethyl)lithium are typically performed in situ at very low temperatures. These investigations often focus on the reagent itself or on key intermediates formed during its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for probing the structure of organolithium compounds. Both ⁶Li and ⁷Li nuclei are NMR-active, though they offer different advantages. ⁷Li is more sensitive, but its larger quadrupole moment often results in broader signals, especially in asymmetric environments. huji.ac.il In contrast, ⁶Li, despite its lower natural abundance and sensitivity, has a smaller quadrupolar moment and provides much sharper lines, which allows for the observation of fine structural details like scalar couplings. huji.ac.il

For lithium carbenoids like LiCHCl₂, the ¹³C NMR chemical shift of the carbenoid carbon is a key diagnostic feature. A significant downfield shift relative to the parent dichloromethane (B109758) (CH₂Cl₂) is indicative of the carbenoid's unique electronic structure. rsc.org Furthermore, the one-bond coupling constant between ¹³C and ⁶Li (¹J(¹³C,⁶Li)) is particularly informative. Typical organolithium reagents show coupling constants around 8–10 Hz, whereas lithium carbenoids exhibit larger values, often around 17 Hz, reflecting the increased s-character of the carbenoid carbon's bond to lithium. rsc.org In one study, the lithiation of dichloromethane, which has a ¹J(C,H) of 178 Hz, to form LiCHCl₂ resulted in a 68 Hz decrease in the corresponding ¹J(C,H) coupling constant. rsc.org

Infrared (IR) Spectroscopy: In situ IR spectroscopy is invaluable for monitoring the formation and consumption of transient species in real-time. acs.org Studies on the reaction of lithium atoms with chloroform (B151607) (HCCl₃) at cryogenic temperatures (15 K) in an argon matrix have identified IR absorptions corresponding to the dichloromethyl radical (•CHCl₂), a key related intermediate. The absorptions are assigned to the antisymmetric H-C-Cl bending and C-Cl stretching vibrations. aip.orgresearchgate.net These assignments are supported by normal-coordinate calculations. aip.org While direct IR spectra of LiCHCl₂ are not commonly reported, the technique is crucial for studying its reactions, such as the homologation of boronic esters, where the carbonyl stretching frequencies of intermediates can reveal details about coordination and reaction progress. acs.org

Table 1: Key Spectroscopic Signatures for the Characterization of Lithium Carbenoids and Related Intermediates.

Computational Chemistry Studies

Computational chemistry has become an indispensable tool for understanding aspects of (dichloromethyl)lithium chemistry that are difficult or impossible to observe experimentally. Methods like Density Functional Theory (DFT) provide deep insights into reactivity, reaction mechanisms, and the influence of the reaction environment. researchgate.net

Computational studies have been fundamental in explaining the unique reactivity and selectivity of (dichloromethyl)lithium. Early ab initio calculations on simple models like LiCHX₂ revealed a preference for a bridged structure where the lithium atom interacts with both the carbon and the halogen atom. rsc.org This bridged geometry helps to explain the "carbenoid" character, which is intermediate between a true carbene and a stabilized carbanion. rsc.org

These theoretical models are crucial for understanding the stereochemical outcomes of reactions. For example, in the Matteson homologation, where (dichloromethyl)lithium reacts with chiral boronic esters, computational studies have been used to analyze the various possible transition states. mdpi.com These investigations explain why the reaction proceeds with high diastereoselectivity, providing a rationale for the observed product distribution based on steric and electronic factors within the transition state assembly. mdpi.comnih.gov The calculations can quantify the energetic differences between competing reaction pathways, thereby predicting the major product with high accuracy. mdpi.com

The elucidation of reaction mechanisms relies heavily on the accurate modeling of transition states (TS) and reaction pathways. For transformations involving (dichloromethyl)lithium, computational chemists can map the entire potential energy surface of a reaction.

A classic example is the Matteson homologation, which proceeds through the addition of the carbenoid to a boronic ester to form a tetrahedral boronate complex. mdpi.com This is followed by a 1,2-migration. Theoretical modeling has identified four principal transition states for this rearrangement. Ab initio calculations have confirmed that the transition state leading to the major diastereomer is significantly lower in energy. mdpi.com The less favorable transition states are destabilized by steric clashes, such as the close proximity of a chlorine atom to a Lewis acid or a bulky substituent. mdpi.com

These computational models can become highly sophisticated, incorporating catalyst structures and solvent molecules to more accurately reflect experimental conditions. By calculating the activation free energies for different pathways, researchers can identify the rate-determining step and understand how catalysts or additives function to lower specific energy barriers, thereby accelerating the reaction and enhancing selectivity. researchgate.netnih.gov

Table 2: Examples of Transition State Modeling in (Dichloromethyl)lithium and Related Chemistry.

Organolithium reagents, including (dichloromethyl)lithium, rarely exist as simple monomers in solution. They typically form aggregates (such as dimers, tetramers, or hexamers) and can also form mixed aggregates with other lithium salts (e.g., lithium chloride, a common byproduct). researchgate.netacs.org The specific nature of these aggregates profoundly influences the reagent's solubility, stability, and reactivity. reading.ac.uk

Computational studies have been instrumental in exploring these phenomena. DFT calculations can predict the structures and relative stabilities of various aggregates and mixed aggregates in both the gas phase and in solution (by using solvent models). researchgate.net For instance, studies have shown that in solvents like tetrahydrofuran (B95107) (THF), mixed dimers, trimers, and tetramers of halomethyllithium carbenoids and lithium halides can coexist. researchgate.net

Future Perspectives and Emerging Research Avenues in Dichloromethyl Lithium Chemistry

Development of Novel Synthetic Applications and Methodologies

The synthetic utility of (dichloromethyl)lithium continues to expand beyond its traditional applications. While its role in the Matteson homologation of boronic esters is well-established, researchers are actively exploring new reactions and methodologies to harness its reactivity.

One promising area is the development of novel dichloromethylation reactions of a wider range of electrophiles. Recent studies have demonstrated the efficient reaction of (dichloromethyl)lithium with various carbonyl compounds to furnish dichlorocarbinols, which are versatile intermediates in organic synthesis. nih.govnovartis.com Furthermore, its application in the synthesis of benzylic pinacol (B44631) esters has been showcased. nih.govnovartis.com The exploration of its reactivity with other electrophilic functional groups, such as imines, nitriles, and epoxides, is an active area of investigation.

Moreover, the development of tandem or one-pot reactions involving the in situ generation and subsequent transformation of (dichloromethyl)lithium is gaining traction. Such strategies offer significant advantages in terms of operational simplicity, time efficiency, and waste reduction. For instance, a one-pot procedure for the synthesis of α-chloro aldehydes from carbonyl compounds has been developed, showcasing the potential of this approach.

Future research in this area will likely focus on:

Expanding the scope of electrophiles that can react efficiently with (dichloromethyl)lithium.

Developing novel tandem and multicomponent reactions involving (dichloromethyl)lithium.

Utilizing (dichloromethyl)lithium in the synthesis of complex natural products and pharmaceutically active compounds.

Exploration of Catalytic Approaches Involving (Dichloromethyl)lithium or Related Carbenoid Species

While stoichiometric reactions of (dichloromethyl)lithium are prevalent, the development of catalytic processes involving this reagent or related carbenoid species is a key area for future advancement. Catalytic methods would not only enhance the efficiency and sustainability of these transformations but also open up new avenues for asymmetric synthesis.

Currently, there is limited literature on the direct use of pre-formed (dichloromethyl)lithium in catalytic cycles. The high reactivity and inherent instability of lithium carbenoids pose significant challenges for their application in catalysis. rsc.org However, the broader field of metal carbenoid chemistry offers valuable insights. For instance, nickel-catalyzed cyclopropanation reactions using dichloromethane (B109758) as a carbene precursor have been reported, demonstrating the feasibility of catalytic carbene transfer from gem-dihaloalkanes.

Future research efforts in this domain could be directed towards:

The design of ligand-stabilized lithium carbenoids with attenuated reactivity, allowing for their participation in catalytic cycles.

The exploration of transition metal catalysts that can activate (dichloromethyl)lithium for novel catalytic transformations.

The development of catalytic systems that generate dichloromethyl carbenoid species in situ from readily available precursors.

One notable development in the broader context of organolithium catalysis is the use of new catalyst systems to control the reactivity of highly reactive organolithium compounds, minimizing side reactions and enabling new applications in the synthesis of pharmaceuticals and agrochemicals. rub.de While not specific to (dichloromethyl)lithium, these advancements pave the way for future exploration into catalytic systems tailored for this specific reagent.

Advancements in Stereocontrol and Enantioselective Synthesis

The control of stereochemistry is a central theme in modern organic synthesis. The development of stereoselective and, particularly, enantioselective reactions involving (dichloromethyl)lithium is a critical area of research with significant potential for the synthesis of chiral molecules.

A notable advancement in this area is the development of enantioselective Matteson homologations. The reaction of (dihaloalkyl)lithium reagents with chiral diol alkylboronic esters provides access to enantioenriched (α-haloalkyl)boronic esters, which are valuable building blocks in asymmetric synthesis.

Recent research has also focused on the development of chiral catalysts for enantioselective reactions of carbenoids. For example, chiral thiourea-based catalysts have been shown to promote enantioselective dichloromethyl boronate rearrangements, leading to the formation of α-chloro boronic ester products with high enantioselectivities. The proposed mechanism involves a structurally rigid chiral framework that positions two lithium cations to mediate a dual-lithium–mediated chloride abstraction.

Future directions in this area include:

The design and synthesis of new chiral ligands and catalysts for the enantioselective addition of (dichloromethyl)lithium to various electrophiles.

The development of substrate-controlled diastereoselective reactions involving (dichloromethyl)lithium.

The application of these stereoselective methods in the total synthesis of complex chiral molecules.

The table below summarizes some of the key findings in the stereoselective synthesis involving dichloromethyl species.

Table 1: Examples of Stereoselective Reactions Involving Dichloromethyl Species
Reaction Type Chiral Source Product Type Key Features
Matteson Homologation Chiral diol Enantioenriched (α-haloalkyl)boronic esters Access to valuable chiral building blocks.

Integration with Flow Chemistry and Automated Synthesis Platforms

The inherent instability of (dichloromethyl)lithium, often requiring cryogenic temperatures in traditional batch processes, makes it an ideal candidate for integration with continuous flow chemistry and automated synthesis platforms. nih.govnovartis.comresearchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, reproducibility, and scalability. nih.govnovartis.comresearchgate.net

A significant breakthrough in this area was reported by researchers at Novartis, who developed a simple and robust procedure for the synthesis and use of thermally unstable (dichloromethyl)lithium in a continuous flow mode. novartis.com By utilizing millisecond residence times for the generation and subsequent electrophilic quench of the reagent, they were able to conduct reactions at significantly higher temperatures (-30 °C) compared to traditional batch methods (below -78 °C). nih.govnovartis.com This flow process yielded dichlorocarbinols and benzylic pinacol esters in high purity and yield on a gram scale without the need for chromatographic purification. nih.govnovartis.com

Future prospects in this domain include:

The development of fully automated, end-to-end continuous manufacturing processes involving (dichloromethyl)lithium.

The integration of in-line analytical techniques for real-time monitoring and optimization of flow reactions.

The application of machine learning and artificial intelligence for the predictive modeling and optimization of flow processes involving unstable intermediates.

The table below highlights the advantages of using flow chemistry for reactions involving (dichloromethyl)lithium.

Table 2: Comparison of Batch vs. Flow Chemistry for (Dichloromethyl)lithium Reactions
Parameter Traditional Batch Chemistry Continuous Flow Chemistry
Reaction Temperature Typically below -78 °C Can be performed at higher temperatures (e.g., -30 °C) nih.govnovartis.com
Reaction Time Longer reaction times Millisecond residence times novartis.com
Safety Handling of unstable intermediates can be hazardous Improved safety due to small reaction volumes and precise control
Scalability Scaling up can be challenging Readily scalable

| Purity | May require purification | High purity products often obtained directly nih.govnovartis.com |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.